

Introduction: Navigating the Complexity of Diisooctylphenol

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Compound of Interest

Compound Name: *Diisooctylphenol*

CAS No.: 85958-96-9

Cat. No.: B12642803

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The term "**diisooctylphenol**" represents a class of chemical compounds characterized by a phenol ring substituted with two isooctyl groups. However, this designation is inherently ambiguous due to the numerous possible isomers of both the isooctyl group and the substitution pattern on the phenol ring. The isooctyl group itself can exist in various branched structures, and these two groups can be attached to the phenol ring at different positions (e.g., 2,4-, 2,6-, 3,5-). Consequently, a single, definitive CAS number for "**diisooctylphenol**" is not readily available in public chemical databases.

This technical guide will, therefore, address the broader family of dialkylphenols, with a focus on di-substituted isomers that serve as close structural analogs to the **diisooctylphenol** class. By examining the properties and behaviors of well-characterized dialkylphenols, we can infer the likely characteristics of **diisooctylphenols** and provide a valuable resource for researchers, scientists, and drug development professionals. This guide will delve into the physical properties, synthesis, analytical characterization, and potential applications of these compounds, with a particular emphasis on their relevance to the pharmaceutical industry.

Physicochemical Properties of Dialkylphenol Analog

To provide a quantitative understanding of the properties of **diisooctylphenol**, the following table summarizes the physicochemical data for several representative dialkylphenols. These compounds share a similar structural motif and can be used to estimate the properties of various **diisooctylphenol** isomers.

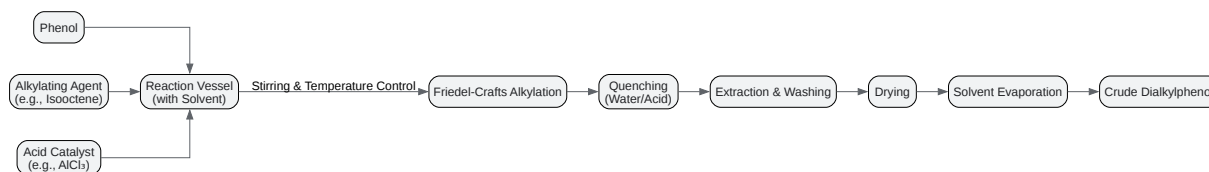
Property	2,4-Di-tert-butylphenol	2,4-Diisopropylphenol	2,4-Diethylphenol	2,4-Diisobutylphenol
CAS Number	96-76-4[1]	2934-05-6[2]	936-89-0[3]	Not readily available
Molecular Formula	C ₁₄ H ₂₂ O[1]	C ₁₂ H ₁₈ O	C ₁₀ H ₁₄ O[3]	C ₁₄ H ₂₂ O[4]
Molecular Weight	206.33 g/mol [1]	178.27 g/mol	150.22 g/mol [3]	206.32 g/mol [4]
Appearance	Pale yellow crystalline solid[1]	-	-	-
Melting Point	56-57 °C[1]	-	-	-
Boiling Point	263-264 °C[1]	79-80 °C	-	-
Density	-	0.948 g/mL at 25 °C	-	-
Solubility	Low water solubility.[5]	-	-	Soluble in organic solvents. [6]
Refractive Index	-	n ₂₀ /D 1.5130	-	-

Synthesis and Purification of Dialkylphenols

The synthesis of dialkylphenols typically involves the Friedel-Crafts alkylation of phenol with an appropriate alkylating agent, such as an alkene or an alkyl halide, in the presence of an acid catalyst. The choice of catalyst and reaction conditions can influence the degree and position of alkylation.

Generalized Experimental Protocol for Synthesis

- **Reaction Setup:** A solution of phenol in an appropriate solvent (e.g., a non-polar organic solvent) is prepared in a reaction vessel equipped with a stirrer, a thermometer, and a reflux condenser.
- **Catalyst Addition:** A Lewis acid catalyst, such as aluminum chloride (AlCl_3) or a strong protic acid like sulfuric acid (H_2SO_4), is carefully added to the reaction mixture.
- **Alkylation:** The alkylating agent (e.g., isooctene) is added dropwise to the stirred mixture while maintaining a specific reaction temperature. The reaction is often exothermic, so cooling may be necessary.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction is quenched by the slow addition of water or a dilute acid. The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).
- **Solvent Removal:** The solvent is removed under reduced pressure to yield the crude dialkylphenol product.



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Caption: A generalized workflow for the synthesis of dialkylphenols via Friedel-Crafts alkylation.

Purification

The crude product is typically a mixture of mono-, di-, and tri-alkylated phenols, along with various positional isomers. Purification is often achieved through vacuum distillation or column chromatography.

Spectroscopic Characterization

The structural elucidation of dialkylphenols relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

- **Aromatic Protons:** The protons on the phenol ring typically appear as multiplets in the range of δ 6.5-7.5 ppm. The splitting pattern and chemical shifts are indicative of the substitution pattern.
- **Phenolic -OH Proton:** The hydroxyl proton signal is a singlet that can appear over a broad range (δ 4-8 ppm) and its chemical shift is concentration and solvent-dependent.[7] This peak can be confirmed by a D₂O shake, which results in its disappearance.[7]

- **Alkyl Protons:** The protons of the isooctyl groups will appear in the upfield region (δ 0.5-3.0 ppm) with characteristic splitting patterns corresponding to their specific isomeric structure. The protons on the carbon directly attached to the aromatic ring (benzylic protons) will be the most downfield of the alkyl signals.

¹³C NMR Spectroscopy

- **Aromatic Carbons:** The carbon atoms of the phenol ring will have signals in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C-OH) is typically the most downfield.
- **Alkyl Carbons:** The carbons of the isooctyl chains will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

- **O-H Stretch:** A prominent, broad absorption band in the region of 3200-3600 cm^{-1} is characteristic of the hydroxyl group's O-H stretching vibration.[7] The broadness is due to hydrogen bonding.
- **C-O Stretch:** A strong C-O stretching vibration is typically observed in the 1150-1250 cm^{-1} region.
- **Aromatic C-H and C=C Stretches:** Absorptions corresponding to the aromatic ring's C-H and C=C stretching vibrations are also present.

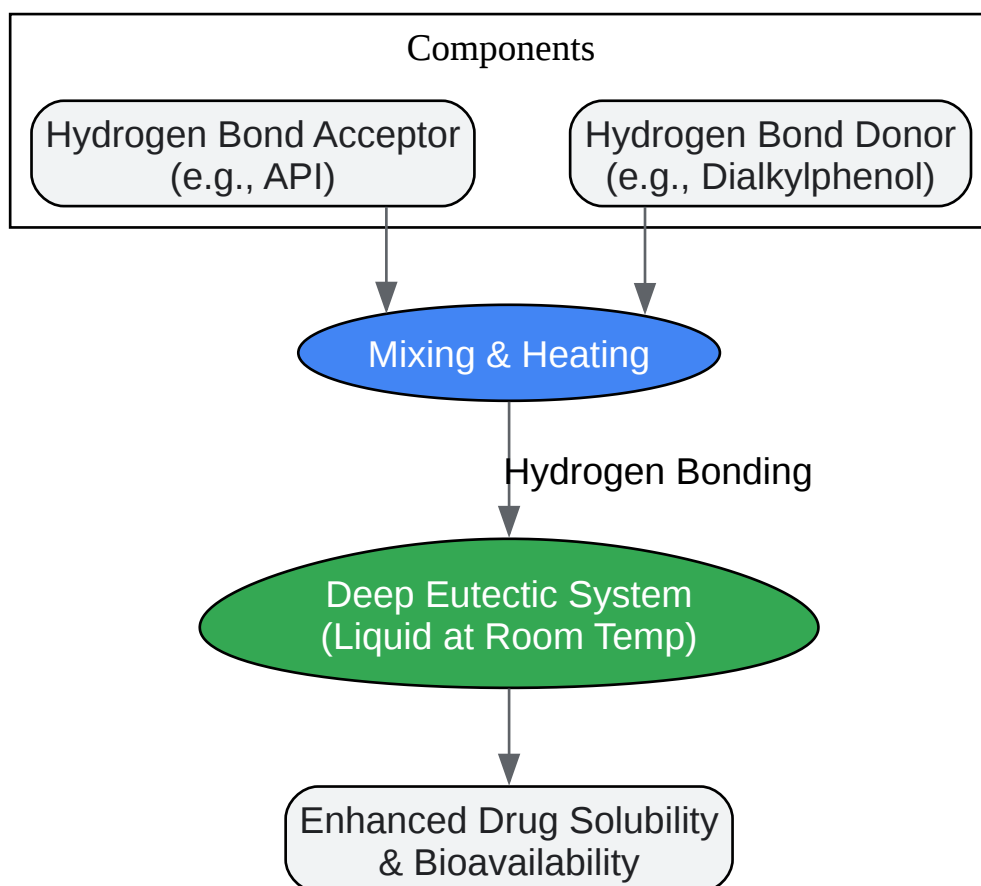
Applications in Drug Development

While specific applications for **diisooctylphenol** in pharmaceuticals are not extensively documented, the broader class of alkylphenols has potential utility in drug development, primarily related to their physicochemical properties.

Solubility Enhancement

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[8] Alkylphenols, due to their amphiphilic nature (possessing both a hydrophilic hydroxyl group and lipophilic alkyl chains), can act as solubilizing agents or be used in the formulation of drug delivery systems.

- Deep Eutectic Systems (DES): Alkylphenols can potentially be used as components in the formation of Deep Eutectic Solvents (DES) or Therapeutic Deep Eutectic Systems (THEDES).[8][9] These systems are mixtures of compounds that have a significantly lower melting point than the individual components and can be effective at solubilizing poorly water-soluble drugs, thereby enhancing their bioavailability.[8]



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Caption: A diagram illustrating the formation of a Deep Eutectic System for enhanced drug solubility.

Excipients in Formulations

The lipophilic nature of the long alkyl chains can be advantageous in the formulation of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles (LNPs), to improve the oral absorption of hydrophobic drugs.

Safety and Handling

Alkylphenols as a class are generally considered hazardous materials and should be handled with appropriate precautions.^{[10][11][12][13][14]}

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.^{[11][13]}
- Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors or dust.^{[11][14]}
- Handling: Avoid contact with skin, eyes, and clothing.^{[10][11][12]} Wash thoroughly after handling.^[12]
- Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.^[10]
- First Aid: In case of contact, immediately flush the affected area with plenty of water.^{[11][12]} Seek medical attention if irritation persists. In case of ingestion, do not induce vomiting and seek immediate medical attention.^[12]

Conclusion

While "**diisooctylphenol**" remains a structurally ambiguous term with limited specific data, this guide has provided a comprehensive overview of the properties, synthesis, characterization, and potential applications of the broader class of dialkylphenols. By understanding the characteristics of its close analogs, researchers and drug development professionals can make informed decisions regarding the potential use of **diisooctylphenol** isomers in their work. The information presented herein serves as a foundational resource for further investigation into this interesting and potentially useful class of chemical compounds.

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